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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)oxazole

Cat. No.: B13664202 Get Quote

Technical Profile: 4-(3-Chlorophenyl)oxazole
A Physicochemical & Synthetic Guide for Medicinal Chemistry

Executive Summary
4-(3-Chlorophenyl)oxazole is a disubstituted 1,3-oxazole derivative characterized by a meta-

chlorinated phenyl ring at the C4 position. As a heterocyclic building block, it serves as a critical

bioisostere for thiazoles and pyridines in pharmaceutical design. Its structural distinctiveness

lies in the 3-chloro substituent, which modulates lipophilicity (LogP) and metabolic stability

without significantly altering the steric footprint of the parent phenyl ring. This guide details its

properties, synthesis, and analytical characterization.[1][2][3]

Molecular Identity & Structural Analysis[4][5]
The compound consists of a five-membered oxazole ring (oxygen at position 1, nitrogen at

position 3) substituted at position 4. The meta-chloro substitution on the phenyl ring introduces

an electron-withdrawing inductive effect (-I), reducing the electron density of the aryl ring

compared to unsubstituted 4-phenyloxazole.
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Parameter Value

IUPAC Name 4-(3-Chlorophenyl)-1,3-oxazole

Molecular Formula C₉H₆ClNO

Molecular Weight 179.60 g/mol

SMILES Clc1cccc(c1)c2cocn2

InChI Key

Derived from structure:[2][4][5][6][7][8][9]

VTRUFIIJWIGUKF-UHFFFAOYSA-N

(Analogous)

CAS Number
Not widely indexed;[4] (Refer to 2-Cl isomer:

649735-37-5 for regulatory analogy)

Physicochemical Profile
The following data aggregates calculated consensus values and experimental ranges for

structural analogs (e.g., 4-phenyloxazole).

Table 2: Key Physicochemical Properties
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Property Value / Range Technical Insight

Physical State Solid (Low Melting)

Likely crystalline; MP

estimated 45–70°C based on

symmetry breaking by 3-Cl.

LogP (Calc) 2.6 – 2.9

High lipophilicity suitable for

CNS penetration; 3-Cl

increases LogP by ~0.5 units

vs H.

pKa (Conj. Acid) ~0.8 – 1.0

The oxazole nitrogen is weakly

basic.[5] Protonation requires

strong acidic media.

Solubility DMSO, DCM, MeOH

Poor water solubility (< 1

mg/mL). Soluble in polar

aprotic solvents.

TPSA ~26 Å²

Low polar surface area

suggests high membrane

permeability.

Structure-Property Relationship (SPR)
The 3-chlorophenyl moiety acts as a metabolic blocker. In many drug scaffolds, the meta

position of a phenyl ring is a hotspot for CYP450 oxidation. Chlorination at this site prevents

hydroxylation, extending the half-life (

) of the parent drug. Furthermore, the oxazole ring acts as a hydrogen bond acceptor (via N3)
but lacks hydrogen bond donors, making it an excellent scaffold for hydrophobic pockets in
enzymes like COX-2 or p38 MAP kinase.

Synthetic Pathways & Purity
The most robust route to 4-aryl oxazoles is the Bredereck Synthesis (cyclization of

-halo ketones with formamide). This method is preferred over the Robinson-Gabriel synthesis
for this specific substitution pattern because it avoids the need for pre-formed acylamino
ketones.
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Experimental Protocol: Formamide Cyclization
Reaction: 2-Bromo-1-(3-chlorophenyl)ethanone + Formamide

4-(3-Chlorophenyl)oxazole

Reagents:

2-Bromo-1-(3-chlorophenyl)ethanone (1.0 eq)

Formamide (Excess, 10–15 eq; acts as solvent)

Conc. H₂SO₄ (Catalytic, 0.1 eq) - Optional, accelerates dehydration.

Procedure:

Setup: Charge a round-bottom flask with 2-bromo-1-(3-chlorophenyl)ethanone. Add

formamide.

Heating: Heat the mixture to 130–140°C for 4–6 hours. The reaction color will darken

(orange/brown).

Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x volume).

Neutralize with saturated NaHCO₃ if acid was used.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove

excess formamide. Dry over anhydrous Na₂SO₄.

Purification: The crude product is often an oil or low-melting solid. Purify via flash column

chromatography (Silica gel; Hexane:EtOAc 8:2).

Yield Expectation: 60–75%.

Visualization: Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b13664202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13664202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Bromo-1-(3-chlorophenyl)ethanone
(Alpha-Halo Ketone)

Intermediate
(Formyloxy Enamine)

Nucleophilic Attack
(130°C)

Formamide
(Solvent/Reactant)

4-(3-Chlorophenyl)oxazole
(Target Scaffold)

Cyclodehydration
(-H2O, -NH4Br)

Click to download full resolution via product page

Figure 1: The Bredereck synthesis pathway converts the alpha-bromo ketone directly to the

oxazole core via a high-temperature cyclodehydration.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are

diagnostic.

Nuclear Magnetic Resonance (¹H NMR)
Oxazole H2 (Singlet):

7.90 – 8.00 ppm.[10] (Deshielded by adjacent O and N).

Oxazole H5 (Singlet):

8.20 – 8.40 ppm. (Characteristic of 4-substituted oxazoles).

Aromatic Region:

7.30 – 7.80 ppm (Multiplet, 4H).

Look for the specific 3-chloro pattern: A distinct singlet-like triplet for the proton at position

2 of the phenyl ring (between Cl and the oxazole attachment).

Mass Spectrometry (MS)[2][5]
Molecular Ion:

179 (¹H³⁵Cl) and 181 (¹H³⁷Cl) in a 3:1 ratio (characteristic Chlorine isotope pattern).
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Fragmentation: Loss of HCN (

) and CO (

) are typical fragmentation pathways for the oxazole ring.

Biological & Pharmaceutical Relevance
The 4-(3-chlorophenyl)oxazole scaffold is not merely a solvent interaction study; it is a

pharmacophore fragment.

Kinase Inhibition: The oxazole nitrogen can accept a hydrogen bond from the hinge region of

kinases (e.g., p38 MAP kinase), while the 3-chlorophenyl group occupies the hydrophobic

"gatekeeper" pocket.

COX-2 Inhibitors: Structurally analogous to Oxaprozin (which contains a 4,5-diphenyloxazole

core). The 3-Cl variant alters the twist angle of the phenyl ring, potentially improving

selectivity for COX-2 over COX-1.

Metabolic Stability: As noted in the SPR section, the chlorine atom blocks metabolic

oxidation at the meta-position, a common clearance pathway for phenyl-containing drugs.

Visualization: Structure-Property Relationship
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Figure 2: Structure-Property Relationship (SPR) map highlighting the functional role of each

molecular component.

Safety & Handling
Signal Word: Warning

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Oxazoles can be sensitive to

strong acids and prolonged light exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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